molecular formula C8H5BrO4 B1275910 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid CAS No. 66799-93-7

7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1275910
CAS No.: 66799-93-7
M. Wt: 245.03 g/mol
InChI Key: HLQBEIBAXJNCPT-UHFFFAOYSA-N
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Description

7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid: is an organic compound with the molecular formula C8H5BrO4 It is a brominated derivative of benzo[d][1,3]dioxole, featuring a carboxylic acid functional group

Scientific Research Applications

Chemistry: 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and heterocyclic compounds. It serves as a precursor for various functionalized derivatives used in material science and catalysis .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Industry: The compound is utilized in the synthesis of specialty chemicals and advanced materials. Its brominated structure makes it valuable in the production of flame retardants and other industrial additives .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the bromination of benzo[d][1,3]dioxole derivatives followed by carboxylation. One common method includes the bromination of benzo[d][1,3]dioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, its derivatives may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    5-Bromo-1,3-benzodioxole: Another brominated derivative of benzo[d][1,3]dioxole, differing in the position of the bromine atom.

    6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde: A related compound with an aldehyde functional group instead of a carboxylic acid.

    Benzo[d][1,3]dioxole-5-carboxylic acid: The non-brominated parent compound.

Uniqueness: 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid is unique due to its specific bromination pattern and the presence of a carboxylic acid group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-bromo-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQBEIBAXJNCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406266
Record name 7-Bromo-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66799-93-7
Record name 7-Bromo-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,3-dioxaindane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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